molecular formula C13H20N2O2 B2378314 tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 1221341-29-2

tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate

Cat. No. B2378314
CAS RN: 1221341-29-2
M. Wt: 236.315
InChI Key: GGISBGUWNWCRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(pyridin-4-ylmethyl)amino]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a prodrug, which means that it is inactive until it is metabolized in the body.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heterocyclic β-Amino Acids : tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate derivatives are utilized in the synthesis of novel β-amino acids, which are valuable in peptide and peptidomimetic synthesis. This is demonstrated through the preparation of β-amino-5-pyrimidinepropanoic ester, highlighting the compound's utility in generating new amino acids for advanced chemical applications (Bovy & Rico, 1993).

  • Lithiation and Substitution Reactions : The compound plays a crucial role in lithiation reactions, where it undergoes regioselective side-chain lithiation. This is essential for producing various substituted derivatives, showcasing its significance in the field of organic synthesis (Smith et al., 2013).

  • Catalytic and Aerobic Reactions : It is involved in stoichiometric reactions with 3,5-di-tert-butylcatechol and aqueous ammonia, forming key compounds under aerobic conditions. This indicates its importance in catalytic processes and the study of radical ligands (Speier et al., 1996).

Biochemical and Pharmaceutical Research

  • Role in PROTAC Molecule Synthesis : It serves as an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, indicating its potential applications in pharmaceutical research and drug development (Zhang et al., 2022).

  • Applications in Medicinal Chemistry : Its derivatives, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, are synthesized for potential use in medicinal chemistry, particularly in the creation of cyclic amino acid esters (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-9-15-10-11-4-7-14-8-5-11/h4-5,7-8,15H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGISBGUWNWCRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate

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